molecular formula C6H7BrClN3 B15249645 3-Bromo-5-chloro-N,N-dimethylpyrazin-2-amine

3-Bromo-5-chloro-N,N-dimethylpyrazin-2-amine

Cat. No.: B15249645
M. Wt: 236.50 g/mol
InChI Key: DTLCPBDCBILTSB-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-N,N-dimethylpyrazin-2-amine is an organic compound with the molecular formula C6H7BrClN2 It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-N,N-dimethylpyrazin-2-amine typically involves the halogenation of pyrazine derivatives. One common method is the bromination and chlorination of N,N-dimethylpyrazin-2-amine. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-N,N-dimethylpyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazines, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzyme active sites or receptor proteins, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is incorporated into .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-chloro-N,N-dimethylpyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical reactivity and biological activity. Its dimethylamino group enhances its solubility and interaction with biological targets compared to other similar compounds.

Properties

Molecular Formula

C6H7BrClN3

Molecular Weight

236.50 g/mol

IUPAC Name

3-bromo-5-chloro-N,N-dimethylpyrazin-2-amine

InChI

InChI=1S/C6H7BrClN3/c1-11(2)6-5(7)10-4(8)3-9-6/h3H,1-2H3

InChI Key

DTLCPBDCBILTSB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(N=C1Br)Cl

Origin of Product

United States

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